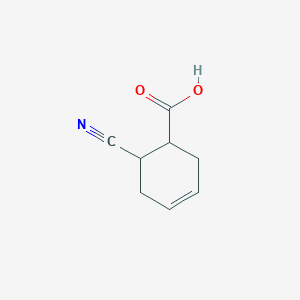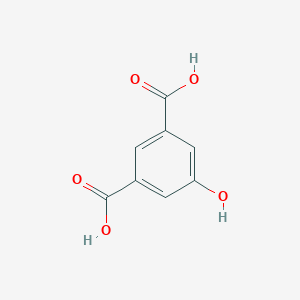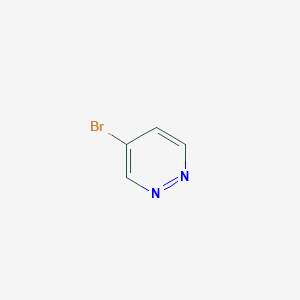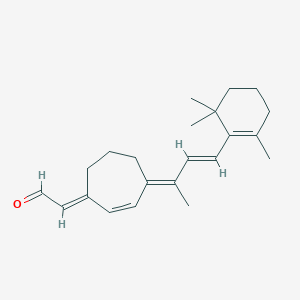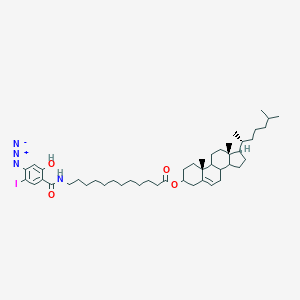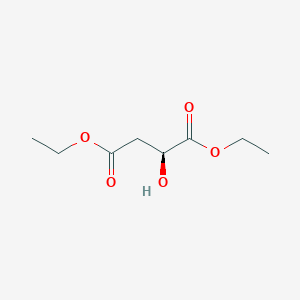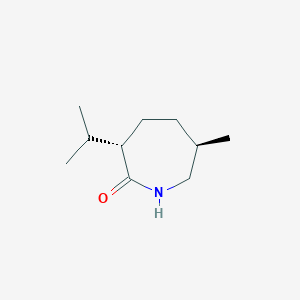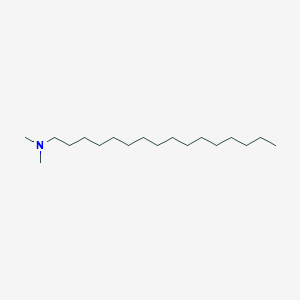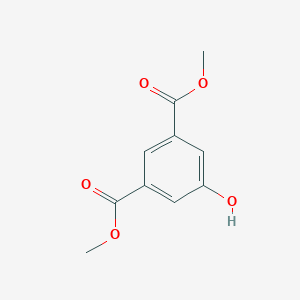![molecular formula C5H6ClO5P B057382 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) CAS No. 120872-19-7](/img/structure/B57382.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) is a chemical compound with a complex structure. It is commonly referred to as TPOC and is used in various scientific research applications. TPOC is synthesized using a specific method and has unique biochemical and physiological effects.
Mécanisme D'action
TPOC acts as a catalyst in organic synthesis by activating the oxygen in the carbonyl group of the substrate. In EPR spectroscopy, TPOC is used as a spin label to study the structure and dynamics of biomolecules. In biological imaging, TPOC is used as a fluorescent probe to visualize specific molecules or structures in cells.
Effets Biochimiques Et Physiologiques
TPOC has been shown to have antioxidant properties and to protect against oxidative stress in cells. TPOC has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
TPOC has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, TPOC has limitations, including its toxicity and potential for side reactions in certain applications.
Orientations Futures
For TPOC research include the development of new applications in catalysis, biomolecule labeling, and biological imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TPOC and its potential for use in the development of new drugs and materials.
Méthodes De Synthèse
TPOC is synthesized by reacting 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with phosphorus oxychloride (POCl3) and triethylamine (TEA) in the presence of 1,4-dioxane. The reaction is carried out at room temperature and produces TPOC as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
TPOC is used in various scientific research applications, including as a catalyst in organic synthesis, as a spin label in electron paramagnetic resonance (EPR) spectroscopy, and as a fluorescent probe in biological imaging. TPOC is also used in the development of new drugs and materials due to its unique structure and properties.
Propriétés
Numéro CAS |
120872-19-7 |
|---|---|
Nom du produit |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
Formule moléculaire |
C5H6ClO5P |
Poids moléculaire |
212.52 g/mol |
Nom IUPAC |
1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane-4-carbonyl chloride |
InChI |
InChI=1S/C5H6ClO5P/c6-4(7)5-1-9-12(8,10-2-5)11-3-5/h1-3H2 |
Clé InChI |
VAGQZBPZJMWMEW-UHFFFAOYSA-N |
SMILES |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
SMILES canonique |
C1C2(COP(=O)(O1)OC2)C(=O)Cl |
Synonymes |
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



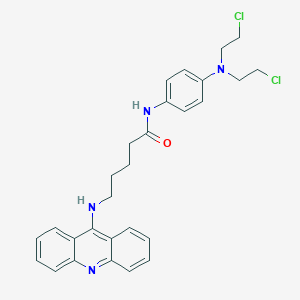
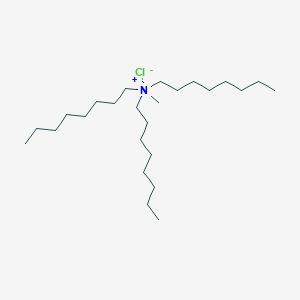
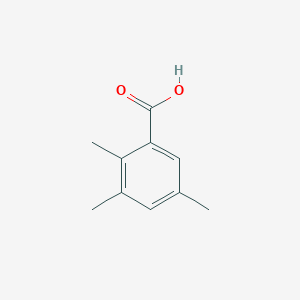
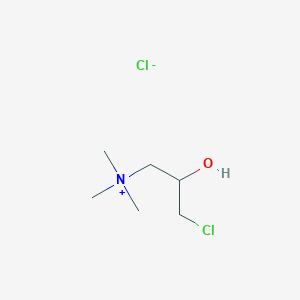
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
